molecular formula C18H15NO5 B11383440 N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11383440
M. Wt: 325.3 g/mol
InChI Key: PVBOIEOCYOKLGZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is fused with a carboxamide group and substituted with a 2,5-dimethoxyphenyl moiety. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 2,5-dimethoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been investigated for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Explored for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(2,5-dimethoxyphenyl)-4-nitrobenzamide
  • 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
  • N-(2,5-dimethoxyphenyl)-1-naphthalenecarboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of both the chromene core and the carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO5/c1-22-11-7-8-16(23-2)13(9-11)19-18(21)17-10-14(20)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21)

InChI Key

PVBOIEOCYOKLGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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